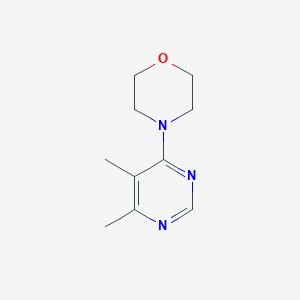

4-(5,6-Dimethylpyrimidin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6-Dimethylpyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Application in PI3K-AKT-mTOR Pathway Inhibition

The compound and its derivatives have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs, important targets in cancer research. Hobbs et al. (2019) discussed a non-nitrogen containing morpholine isostere that mimics the morpholine's conformation and application in potent selective dual inhibitors of mTORC1 and mTORC2, crucial for cancer therapy Discovery of 3-oxabicyclo[4.1.0]heptane.

Role in Parkinson's Disease Treatment

Morpholine derivatives, including those related to "4-(5,6-Dimethylpyrimidin-4-yl)morpholine," have been explored for their potential in treating Parkinson's disease. Zhang et al. (2008) synthesized derivatives as selective adenosine hA2A receptor antagonists, highlighting their importance in addressing Parkinson's disease symptoms Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines.

Synthesis and Anti-Inflammatory Activity

Compounds incorporating the morpholine and pyrimidinyl groups have shown significant anti-inflammatory activity. Jakubkienė et al. (2003) described the synthesis and anti-inflammatory evaluation of morpholinomethyl derivatives, which exhibited higher activity than acetylsalicylic acid in some cases Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones.

Antimicrobial Applications

Majithiya and Bheshdadia (2022) explored the antimicrobial activity of pyrimidine-triazole derivatives synthesized from morpholin-3-one, demonstrating their effectiveness against selected bacterial and fungal strains. This research underscores the potential of "this compound" derivatives in antimicrobial drug development Study of Antimicrobial Activity of Some Synthesized Pyrimidine-Triazole Derivatives.

Contributions to Synthetic Methods

Lei et al. (2017) developed a green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their role as intermediates that inhibit tumor necrosis factor alpha and nitric oxide Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.

Imaging Agent Development for Parkinson's Disease

Wang et al. (2017) synthesized [11C]HG-10-102-01 as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, using a morpholine derivative as a precursor. This research signifies the potential use of such compounds in diagnostic imaging and understanding of neurological conditions Synthesis of [11C]HG-10-102-01 as a new potential PET agent.

Properties

IUPAC Name |

4-(5,6-dimethylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNLDHDJKGRKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)

![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)